molecular formula C10H12FN B11916683 (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

(S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B11916683
M. Wt: 165.21 g/mol
InChI Key: VCSRUJJOQUHUJC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine compound characterized by a fluorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-fluoro-1,2,3,4-tetrahydronaphthalene.

    Chiral Resolution: The racemic mixture is subjected to chiral resolution using chiral acids or chromatography to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective chiral resolution techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various reduced amine derivatives.

    Substitution Products: Substituted naphthalene derivatives.

Scientific Research Applications

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application but may include neurotransmitter pathways, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

    5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: The racemic mixture of the compound.

    5-Fluoro-1,2,3,4-tetrahydronaphthalene: The parent compound without the amine group.

    Other Fluorinated Amines: Compounds with similar structures but different substitution patterns.

Uniqueness: (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its chiral nature and specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(2S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C10H12FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1

InChI Key

VCSRUJJOQUHUJC-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=CC=C2F

Canonical SMILES

C1CC2=C(CC1N)C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.